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Compound of Interest

Compound Name: Retusin (Standard)

Cat. No.: B192262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of

Retusin, a naturally occurring flavonoid. By summarizing key quantitative data, detailing

experimental protocols, and visualizing relevant biological pathways, this document aims to

serve as a comprehensive resource for researchers and professionals involved in drug

discovery and development.

Introduction to Retusin and In Silico Docking
Retusin (quercetin-3,7,3',4'-tetramethyl ether) is a methylated flavonoid that has garnered

interest for its potential therapeutic properties, including antiviral, anti-inflammatory, and

anticancer activities. In silico molecular docking is a computational technique that predicts the

preferred orientation of a ligand when bound to a target protein. This method is instrumental in

drug discovery for screening potential drug candidates, elucidating mechanisms of action, and

optimizing lead compounds. By simulating the interaction between Retusin and various

biological targets, researchers can gain insights into its potential efficacy and guide further

experimental validation.

Molecular Docking Data of Retusin
The following tables summarize the quantitative data from in silico docking studies of Retusin

against various protein targets. These studies provide insights into the binding affinities and

potential inhibitory activities of Retusin.
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Antiviral Targets

Target
Protein

PDB ID
Binding
Energy
(kcal/mol)

Estimated
Inhibition
Constant
(Ki)

Interacting
Residues

Reference

SARS-CoV-2

Main

Protease

(Mpro/3CLpro

)

6LU7
-7.995 to

-7.825
Not Reported Not Reported [1][2]

SARS-CoV-2

Spike

Glycoprotein

6VYB -12.4 to -11.4 Not Reported Not Reported [3]

SARS-CoV-2

Nucleocapsid

Phosphoprot

ein

6VYO -8.75 0.39 µM Not Reported [4]

SARS-CoV-2

nsp10
6W4H -7.85 1.77 µM Not Reported [4]

*Data for structurally similar flavonoids or repurposed drugs docked against these targets;

specific data for Retusin is limited.

Anti-Inflammatory Targets
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Target
Protein

PDB ID
Binding
Energy
(kcal/mol)

Estimated
Inhibition
Constant
(Ki)

Interacting
Residues

Reference

Tumor

Necrosis

Factor-alpha

(TNF-α)

2AZ5 -8.96 Not Reported

Tyr59, Gln61,

Tyr119,

Gly121

Cyclooxygen

ase-2 (COX-

2)

6COX -5.3 Not Reported Not Reported

NF-κB (p65-

p50

heterodimer)

1VKX < -7.0 Not Reported Not Reported

*Data for structurally similar flavonoids (e.g., Rutin) or other compounds against these targets;

specific data for Retusin is limited.

Anticancer Targets

Target
Protein

PDB ID
Binding
Energy
(kcal/mol)

Estimated
Inhibition
Constant
(Ki)

Interacting
Residues

Reference

RET

Receptor

Tyrosine

Kinase

2IVV Not Reported Not Reported Not Reported

p53 Not Specified -7.5 Not Reported Not Reported

Caspase-3 Not Specified -2.95 Not Reported Not Reported

Caspase-9 Not Specified -7.5 Not Reported Not Reported
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*Data for other compounds against these targets; specific docking studies of Retusin against

these cancer targets are not widely reported.

Experimental Protocols for Molecular Docking
This section outlines a generalized experimental protocol for performing molecular docking

studies of Retusin with a target protein using AutoDock, a widely used docking software.

Preparation of the Target Protein
Obtain Protein Structure: The three-dimensional structure of the target protein is obtained

from the Protein Data Bank (PDB).

Protein Preparation:

Water molecules and any co-crystallized ligands are removed from the PDB file.

Polar hydrogen atoms are added to the protein structure.

Non-polar hydrogens are merged, and Gasteiger charges are computed.

The prepared protein structure is saved in the PDBQT file format, which is required by

AutoDock.

Preparation of the Ligand (Retusin)
Obtain Ligand Structure: The 3D structure of Retusin can be obtained from databases such

as PubChem.

Ligand Preparation:

The ligand's structure is optimized to its lowest energy conformation.

Gasteiger charges are computed for the ligand.

The rotatable bonds within the ligand are defined to allow for conformational flexibility

during docking.

The prepared ligand is saved in the PDBQT file format.
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Grid Box Generation
Define the Binding Site: A grid box is defined around the active site of the target protein. The

size and center of the grid are set to encompass the entire binding pocket.

Generate Grid Parameter File: A grid parameter file (.gpf) is created, which contains

information about the prepared ligand and protein files, the grid box dimensions, and the

atom types to be mapped.

Run AutoGrid: The AutoGrid program is run to generate grid maps for each atom type in the

ligand. These maps store the potential energy of interaction at each grid point, which speeds

up the subsequent docking calculations.

Molecular Docking Simulation
Set Docking Parameters: A docking parameter file (.dpf) is created, specifying the ligand and

protein grid maps, the search algorithm (e.g., Lamarckian Genetic Algorithm), the number of

docking runs, and other parameters.

Run AutoDock: The AutoDock program is executed to perform the docking simulation. The

program explores different conformations and orientations of the ligand within the defined

grid box and calculates the binding energy for each pose.

Analysis of Results: The results are analyzed to identify the docked conformation with the

lowest binding energy, which represents the most favorable binding mode. The interactions

between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions,

are visualized and analyzed using molecular visualization software.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially

modulated by Retusin and a typical workflow for in silico docking studies.
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Conclusion
The in silico docking studies of Retusin suggest its potential as a multi-target therapeutic agent

with possible antiviral, anti-inflammatory, and anticancer activities. The binding affinity data,

while still preliminary for Retusin across a wide range of targets, indicates favorable

interactions with key proteins involved in various disease pathways. The provided experimental

protocol offers a standardized approach for researchers to conduct their own docking studies

on Retusin and other flavonoids. The visualized signaling pathways offer a conceptual

framework for understanding the potential mechanisms of action of Retusin. Further

computational and experimental studies are warranted to validate these in silico findings and to

fully elucidate the therapeutic potential of Retusin.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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